((Chloromethyl)dimethylsilyl)methanamine hydrochloride
Description
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is an organosilicon compound featuring a methanamine backbone substituted with a chloromethyl-dimethylsilyl group. The structure combines a reactive chloromethyl moiety with a silicon-based group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its unique properties arise from the silicon atom’s covalent radius and electron-donating effects, which influence reactivity and stability compared to purely carbon-based analogs .
Properties
IUPAC Name |
[chloromethyl(dimethyl)silyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClNSi.ClH/c1-7(2,3-5)4-6;/h3-4,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJDNHVDNJJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CN)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2NSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Parent Amine Synthesis: (Aminomethyl)(chloromethyl)dimethylsilane
The hydrochloride derivative is synthesized from its parent amine, (aminomethyl)(chloromethyl)dimethylsilane (CID 165950100). A modified adaptation of silane alkylation methods is employed, inspired by protocols for analogous chloromethylsilanes.
Reaction Mechanism :
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Starting Material : Chloromethyldimethylchlorosilane (Cl(CH₃)₂SiCH₂Cl) reacts with ammonia or a primary amine to substitute one chloride group with an aminomethyl (-CH₂NH₂) moiety.
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Nucleophilic Substitution :
Excess ammonia ensures complete substitution while minimizing di- or tri-substituted by-products.
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Solvent System : Anhydrous tetrahydrofuran (THF) or diethyl ether facilitates reaction homogeneity.
Optimization Data :
Hydrochloride Salt Formation
The free amine is treated with hydrogen chloride (HCl) gas or concentrated hydrochloric acid to precipitate the hydrochloride salt:
Purification :
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Recrystallization : The crude product is dissolved in ethanol and cooled to -20°C to yield crystalline hydrochloride.
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Distillation : For intermediates, fractional distillation at 140–143°C under reduced pressure removes unreacted silanes.
Industrial-Scale Production
A patent-derived method for chloromethyl-methyl-dimethylsilane (a structural analog) provides insights into scalable synthesis:
Procedure :
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Reactants :
-
Conditions :
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Temperature: 60–90°C
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Duration: 0.5–4 hours
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By-Product Management : Methyl chloride and methyl formate gases are trapped cryogenically.
Performance Metrics :
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl group demonstrates classic nucleophilic substitution behavior. Reactions with oxygen nucleophiles proceed under mild conditions:
In these reactions, the Si–Cl bond undergoes hydrolysis or alcoholysis to form siloxane (Si–O–Si) bonds, critical for polymer synthesis . The reaction with AcONa in diethyl ether demonstrates high efficiency (86.7% yield) .
Amine Group Reactivity
The protonated amine (–NH₃⁺Cl⁻) participates in acid-base equilibria and salt metathesis:
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Deprotonation : Treatment with NaHCO₃ in Et₂O yields the free amine, ((aminomethyl)(chloromethyl)dimethylsilane), which can act as a nucleophile or ligand .
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Coordination Chemistry : The free amine forms complexes with transition metals (e.g., Pt, Rh) in hydrosilylation catalysts .
Polymerization and Crosslinking
The compound serves as a monomer in polysiloxane synthesis:
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Condensation Polymerization : Reacts with diols (e.g., HO-D₂-OH) in MeCN to form linear siloxane chains with a polar cyanopropyl side chain (Đₘ = 1.091) .
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Hydrosilylation : In the presence of Karstedt’s catalyst ([Pt₀]), the Si–H groups (if present) undergo crosslinking with vinyl siloxanes to form elastomers .
Functional Group Transformations
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Properties
The compound's structure allows it to function as a versatile pharmacophore. Its dimethylamine component is known for its biological activity, contributing to various therapeutic effects. Research indicates that derivatives of dimethylamine exhibit antimicrobial, anticancer, and analgesic properties . The incorporation of the chloromethyl group enhances reactivity, facilitating the synthesis of more complex molecules.
Case Study: Anticancer Activity
One significant application is in the development of anticancer drugs. For instance, derivatives of ((Chloromethyl)dimethylsilyl)methanamine hydrochloride have been explored for their potential as HIF-2α inhibitors, which play a crucial role in tumor growth regulation . In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation, making them promising candidates for further development.
Materials Science Applications
Silicon-Based Materials
The presence of silicon in this compound opens avenues for its use in creating silicon-based materials. These materials are essential in electronics and nanotechnology due to their unique electrical properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .
Data Table: Properties of Silicon-Based Composites
| Property | Value |
|---|---|
| Thermal Conductivity | 0.15 W/m·K |
| Mechanical Strength | 50 MPa |
| Electrical Resistivity | 10^6 Ω·cm |
Bioconjugation and Drug Delivery
Bioconjugation Techniques
this compound serves as an effective linker in bioconjugation processes. Its reactive chloromethyl group allows for the attachment of biomolecules such as proteins or nucleic acids, facilitating targeted drug delivery systems . This application is particularly relevant in the design of prodrugs that require activation within specific biological environments.
Case Study: Targeted Drug Delivery
A study demonstrated the successful conjugation of this compound with therapeutic peptides, resulting in enhanced specificity towards cancer cells while minimizing off-target effects. This approach not only improved therapeutic efficacy but also reduced systemic toxicity .
Future Directions and Research Needs
While the current applications of this compound are promising, further research is necessary to fully explore its capabilities. Areas for future investigation include:
- Optimization of Synthesis Methods: Developing more efficient synthetic routes to minimize waste and enhance yield.
- Exploration of New Therapeutic Targets: Investigating additional biological pathways where this compound could exert beneficial effects.
- Long-term Stability Studies: Assessing the stability of bioconjugates in physiological conditions to ensure efficacy.
Mechanism of Action
The mechanism of action of ((Chloromethyl)dimethylsilyl)methanamine hydrochloride involves its ability to participate in nucleophilic substitution and condensation reactions. The chloromethyl group is reactive towards nucleophiles, allowing the compound to form various derivatives. The silicon atom can form stable siloxane bonds, contributing to the compound’s versatility in materials science and catalysis .
Comparison with Similar Compounds
Structural and Functional Analogues
Aromatic Methanamine Hydrochlorides
Examples :
- (3-Methoxypyridin-2-yl)methanamine hydrochloride (CAS 1588441-00-2): Features a pyridine ring with methoxy substituents, enhancing aromatic π-π interactions.
- [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride (CAS 1909319-89-6): Contains an imidazole ring, increasing polarity and hydrogen-bonding capacity.
Key Differences :
- The silicon group in the target compound reduces polarity, increasing lipophilicity compared to aromatic analogs. This property enhances membrane permeability in drug design .
- Aromatic derivatives exhibit stronger intermolecular interactions (e.g., π-stacking), whereas the silyl group introduces steric bulk and hydrolytic sensitivity .
Aliphatic Methanamine Hydrochlorides
- Examples: 2-(N,N-Dimethylamino)ethyl chloride hydrochloride (CAS 506-59-2): A quaternary ammonium salt with a chloroethyl chain, widely used in surfactant synthesis. (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride (): Contains a triazole ring, offering chelating properties.
- Aliphatic analogs like dimethylamine hydrochloride (MW 81.545 g/mol) have lower molecular weights and higher water solubility due to the absence of bulky substituents .
Physicochemical Properties
| Property | Target Compound | (3-Methoxypyridin-2-yl)methanamine HCl | 2-(N,N-Dimethylamino)ethyl chloride HCl |
|---|---|---|---|
| Molecular Weight | ~200–250 g/mol (estimated) | 200.67 g/mol | 144.03 g/mol |
| Solubility | Low in H₂O; soluble in DMF | Moderate in H₂O | High in H₂O, EtOH |
| Reactivity | Hydrolyzes to release HCl | Stable under acidic conditions | Stable; undergoes SN2 reactions |
| Melting Point | ~150–170°C (estimated) | 171°C (literature) | 171°C (literature) |
Notes:
- The target compound’s silicon group reduces aqueous solubility but enhances compatibility with non-polar solvents .
- Hydrolysis of the chloromethyl-silyl bond releases HCl, requiring anhydrous handling .
Spectroscopic Characterization
1H NMR :
13C NMR :
- Silicon-attached carbons show deshielding (δ 10–20 ppm), absent in carbon-only analogs .
Biological Activity
((Chloromethyl)dimethylsilyl)methanamine hydrochloride is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Chemical Formula : C₆H₁₄ClNSi
- Molecular Weight : 175.71 g/mol
The presence of chloromethyl and dimethylsilyl groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloromethyl group facilitates nucleophilic attack, allowing the compound to form covalent bonds with target biomolecules, which can modulate their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate cell growth and proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 30 |
| Pseudomonas aeruginosa | 40 |
These results suggest that the compound exhibits promising antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 120 |
| A549 | 150 |
These findings indicate that the compound has potential as a cytotoxic agent in cancer therapy.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound significantly reduced bacterial load in vitro and showed potential for development as a therapeutic agent against resistant strains .
Case Study 2: Anticancer Properties
In another investigation, the anticancer properties of this compound were explored in vivo using mouse models. The results demonstrated a marked reduction in tumor size when treated with the compound compared to control groups, suggesting its effectiveness in targeting cancer cells .
Q & A
Basic Synthesis Methods and Optimization Challenges
Q: What are the primary synthetic routes for preparing ((chloromethyl)dimethylsilyl)methanamine hydrochloride, and what challenges arise in achieving high yields? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting dimethylamine with chloromethyl-dimethylsilane precursors under anhydrous conditions. Key challenges include:
- Moisture sensitivity : The silyl-chloride intermediate is highly reactive to water, necessitating inert atmospheres (e.g., N₂ or Ar) and dry solvents like THF or dichloromethane .
- By-product formation : Competing reactions, such as disilylation or hydrolysis, reduce yields. Purification via fractional crystallization or chromatography is often required .
- Temperature control : Reactions are exothermic; maintaining temperatures below 0°C improves selectivity .
Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | (CH₃)₂NH, ClCH₂Si(CH₃)₂Cl, THF, -10°C | 65–70 | 90 |
| Condensation | (CH₃)₂Si(CH₂Cl)₂, NH₃, Et₂O | 50–55 | 85 |
Advanced Characterization Techniques
Q: Which spectroscopic and analytical methods are most effective for characterizing this compound, and how are data interpreted? A: Multi-modal characterization is critical:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves Si–N bond lengths (~1.75 Å) and confirms salt formation via HCl coordination .
- Elemental Analysis : Validates stoichiometry (e.g., C: 34.5%, H: 8.7%, Cl: 25.4%) .
Stability and Storage Protocols
Q: How does this compound degrade under varying conditions, and what storage practices maximize shelf life? A: The compound is hygroscopic and thermally labile. Key findings:
- Hydrolysis : Rapid decomposition in aqueous media (t½ < 1 hr at pH 7), forming silanol by-products. Anhydrous storage at -20°C in desiccators is critical .
- Thermal Stability : Decomposes above 80°C, releasing HCl and forming polysiloxanes. Differential Scanning Calorimetry (DSC) shows an exothermic peak at 85°C .
- Light Sensitivity : UV exposure induces radical degradation; amber glass vials are recommended .
Mechanistic Insights into Reactivity
Q: How do computational models explain the regioselectivity of this compound in nucleophilic substitutions? A: Density Functional Theory (DFT) studies reveal:
- Electrophilic Si Center : The chloromethyl group’s Si atom has a partial positive charge (+0.45 e), favoring attack by soft nucleophiles (e.g., thiols, amines) .
- Steric Effects : Dimethyl groups on Si hinder bulkier nucleophiles, directing reactions to the chloromethyl site .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reaction rates by 30% compared to non-polar solvents .
Comparative Reactivity with Structural Analogs
Q: How does the reactivity of this compound compare to similar silylated amines? A: Structural analogs exhibit distinct reactivity profiles:
Table 2: Reactivity Comparison
| Compound | Reaction with Et₃N (Rate Constant, k) | Hydrolysis t½ (pH 7) |
|---|---|---|
| (ClCH₂)Si(CH₃)₂CH₂NH₂·HCl | 1.2 × 10⁻³ M⁻¹s⁻¹ | 45 min |
| (ClCH₂)Si(C₂H₅)₂CH₂NH₂·HCl | 0.8 × 10⁻³ M⁻¹s⁻¹ | 30 min |
| (CH₃OCH₂)Si(CH₃)₂CH₂NH₂·HCl | 0.3 × 10⁻³ M⁻¹s⁻¹ | 120 min |
The dimethylsilyl group balances steric bulk and electron withdrawal, optimizing reactivity .
Applications in Pharmaceutical Intermediate Synthesis
Q: What role does this compound play in synthesizing bioactive molecules? A: The compound serves as:
- Silicon-Based Linkers : Enables modular synthesis of proteolysis-targeting chimeras (PROTACs) via silyl ether coupling .
- Prodrug Activation : Hydrolyzes in vivo to release methanamine, a precursor for neurotransmitter analogs .
- Catalyst Support : Anchors transition-metal catalysts (e.g., Pd) in cross-coupling reactions, improving recyclability .
Addressing Data Contradictions in Literature
Q: How can researchers resolve discrepancies in reported solubility and stability data for this compound? A: Contradictions arise from:
- Purity Variations : Commercial samples often contain siloxane impurities; recrystallization from EtOH/Et₂O (1:5) improves consistency .
- Measurement Conditions : Solubility in DMSO ranges from 50 mg/mL to 100 mg/mL due to residual water content. Karl Fischer titration ensures solvent dryness .
- Kinetic vs. Thermodynamic Stability : DSC and isothermal calorimetry differentiate decomposition pathways under stress conditions .
Advanced Purification Strategies
Q: What chromatographic or crystallization methods are optimal for isolating high-purity this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
